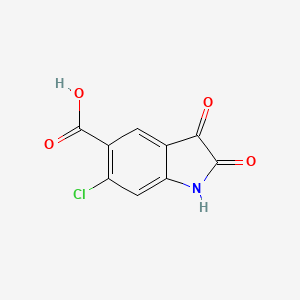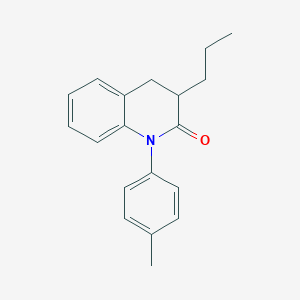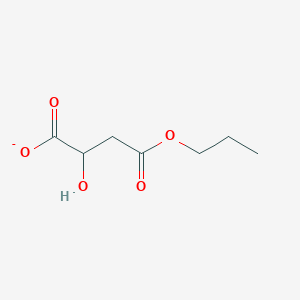
6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro substituent and a carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further steps to introduce the chloro and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
類似化合物との比較
- 6-Fluoro-2,3-dihydro-1H-inden-1-yl acetic acid
- 2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid
Comparison: 6-Chloro-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid is unique due to its specific chloro and carboxylic acid substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and development .
特性
CAS番号 |
828252-09-1 |
|---|---|
分子式 |
C9H4ClNO4 |
分子量 |
225.58 g/mol |
IUPAC名 |
6-chloro-2,3-dioxo-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C9H4ClNO4/c10-5-2-6-4(1-3(5)9(14)15)7(12)8(13)11-6/h1-2H,(H,14,15)(H,11,12,13) |
InChIキー |
IUTRBNQDWSMZHT-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1C(=O)O)Cl)NC(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)
![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)
![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)

![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)
![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)

![[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14209079.png)
![1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-](/img/structure/B14209084.png)

![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)

